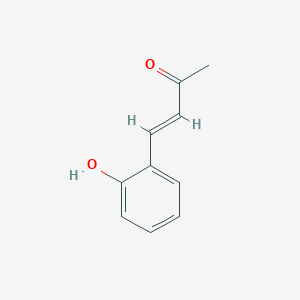

4-(2-Hydroxyphenyl)but-3-en-2-one

Description

Properties

IUPAC Name |

(E)-4-(2-hydroxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-7,12H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKUPYQBJLSNAS-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875902 | |

| Record name | 3-Buten-2-one,4-(2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6051-53-2, 22214-28-4 | |

| Record name | 4-(2-Hydroxyphenyl)but-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-(o-hydroxyphenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC61817 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one,4-(2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxyphenyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 2 Hydroxyphenyl but 3 En 2 One

Classical Organic Synthesis Routes

The most established and straightforward method for synthesizing 4-(2-hydroxyphenyl)but-3-en-2-one is the Claisen-Schmidt condensation, a variant of the aldol (B89426) condensation. chemrevlett.com This reaction involves the cross-condensation of an aldehyde with a ketone in the presence of a catalyst. chemrevlett.com

Aldol Condensation Approaches (e.g., O-hydroxybenzaldehyde and Acetone)

The synthesis is classically achieved through the aldol condensation of 2-hydroxybenzaldehyde (also known as salicylaldehyde) and acetone (B3395972). rsc.org In this reaction, acetone provides the enolizable α-protons, and 2-hydroxybenzaldehyde serves as the carbonyl component that does not undergo self-condensation. The reaction proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step results in the formation of the α,β-unsaturated ketone, this compound. magritek.com This method is a foundational technique for creating chalcone-like structures. chemrevlett.com

Base-Catalyzed Reaction Conditions

The Claisen-Schmidt condensation to produce this compound is typically performed under basic conditions. chemrevlett.comthieme-connect.de The base facilitates the deprotonation of the α-carbon of acetone, generating the reactive enolate intermediate. magritek.com Common bases employed for this purpose include aqueous solutions of alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in an alcoholic solvent like ethanol (B145695). magritek.comthieme-connect.de These thermodynamic conditions favor the formation of the fully conjugated and more stable product. thieme-connect.de While effective, traditional heating methods can sometimes lead to longer reaction times and moderate yields due to potential side reactions.

Table 1: Typical Base-Catalyzed Aldol Condensation for this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

|---|

This table presents a generalized summary of typical reaction conditions reported in the literature. magritek.comthieme-connect.de

Advanced Synthetic Strategies

The unique structure of this compound allows it to be a key starting material in more complex synthetic routes, particularly for the formation of heterocyclic compounds. Its conjugated system and the presence of the ortho-hydroxyl group enable it to participate in various cyclization and condensation reactions.

Hantzsch-like Syntheses for Heterocycle Formation

This compound is utilized in Hantzsch-like reactions to synthesize a range of oxygen-bridged heterocyclic structures. rsc.orgscilit.com Unlike the classical Hantzsch pyridine (B92270) synthesis, which typically involves two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849), these modified syntheses leverage the bifunctional nature of the hydroxyphenyl butenone. Condensations with compounds like methyl acetoacetate (B1235776), pentane-2,4-dione, and dimedone under Hantzsch conditions lead to the formation of 9-methyl-8-oxa-10-azatricyclo[7.3.1.0²˒⁷]trideca-2,4,6,11-tetraene derivatives and related heterocycles. rsc.orgresearchgate.net These reactions demonstrate the utility of this compound in building complex, bridged ring systems. rsc.orgrsc.org

Condensation Reactions with Nitrogen-Containing Reagents (e.g., Cyanamide (B42294), Aminocrotononitrile)

The reactivity of this compound extends to condensations with various nitrogen-containing reagents, yielding diverse nitrogen-based heterocycles.

Cyanamide: The reaction with cyanamide under suitable conditions produces various products based on the 9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²˒⁷]trideca-2,4,6,11-tetraene skeleton. rsc.orgresearchgate.netirispublishers.com A minor product from this cyclocondensation has been identified as a doubly oxygen-bridged pyrimido[1,2-a]pyrimidine derivative. researchgate.net

3-Aminocrotononitrile (B73559): Condensation with 3-aminocrotononitrile in the presence of ammonium (B1175870) acetate (B1210297) results in the synthesis of substituted oxygen-bridged tetrahydropyridines. rsc.orgrsc.org

These reactions highlight how the butenone can be a scaffold for constructing complex polycyclic systems incorporating nitrogen atoms.

Table 2: Heterocycle Formation with Nitrogen-Containing Reagents

| Reagent | Conditions | Product Skeleton | Reference(s) |

|---|---|---|---|

| Cyanamide | Suitable reaction conditions | 9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²˒⁷]trideca-2,4,6,11-tetraene | rsc.orgresearchgate.net |

This table summarizes the outcomes of condensation reactions with specific nitrogen-containing reagents.

Cyclo-condensations with Activated Methylene (B1212753) Compounds (e.g., Meldrum's Acid, Methyl Acetoacetate)

Activated methylene compounds are key partners in cyclo-condensation reactions with this compound for creating new heterocyclic frameworks.

Meldrum's Acid: In the presence of ammonium acetate, this compound reacts with Meldrum's acid. rsc.orguniroma1.it The reaction is believed to proceed via a Michael addition, followed by aminal formation and an intramolecular nucleophilic attack to yield an oxygen-bridged tetrahydro-2-pyridone. uniroma1.it

Methyl Acetoacetate: As mentioned in the Hantzsch-like synthesis, the condensation of this compound with methyl acetoacetate leads to the formation of 9-methyl-8-oxa-10-azatricyclo[7.3.1.0]trideca-2,4,6,11-tetraene derivatives. rsc.orgresearchgate.net A similar reaction can occur with ethyl acetoacetate, where initial Knoevenagel condensation with an aldehyde can be followed by Michael addition to form pyrazolone (B3327878) derivatives. academie-sciences.fr

Table 3: Cyclo-condensation with Activated Methylene Compounds

| Reagent | Conditions | Product Type/Skeleton | Reference(s) |

|---|---|---|---|

| Meldrum's Acid | Ammonium acetate | Oxygen-bridged tetrahydro-2-pyridone | rsc.orguniroma1.it |

| Methyl Acetoacetate | Hantzsch synthesis conditions | 9-methyl-8-oxa-10-azatricyclo[7.3.1.0]trideca-2,4,6,11-tetraene | rsc.orgresearchgate.net |

This table outlines the products from cyclo-condensation reactions with common activated methylene compounds.

Enzymatic Synthesis Approaches and Development

The exploration of enzymatic routes for the synthesis of this compound is an emerging area of research, drawing parallels from the more extensively studied para-isomer, 4-(4-hydroxyphenyl)butan-2-one, commonly known as raspberry ketone. The biosynthesis of raspberry ketone involves the condensation of 4-coumaryl-CoA with malonyl-CoA, followed by a reduction step. researchgate.net Enzymatic methods for the synthesis of the related 4-(4-hydroxyphenyl)-buten-2-one are noted to be currently underdeveloped. google.comgoogle.com

One biocatalytic approach relevant to this class of compounds is the reduction of the carbon-carbon double bond. For instance, the C=C bond of (E)-4-(4-hydroxyphenyl)but-3-en-2-one can be reduced by yeast, a process catalyzed by ene-reductases. nih.govgoogle.com Furthermore, promiscuous aldolases, such as NahE, have demonstrated the ability to catalyze the condensation of pyruvate (B1213749) with a range of aldehydes to produce α,β-unsaturated 2-oxo acids, which are structurally related to the butenone backbone of the target compound. thieme-connect.com

While direct enzymatic synthesis of this compound is not extensively documented, these related biocatalytic transformations suggest potential pathways for future development. The use of enzymes from the Old Yellow Enzyme (OYE) family, which are known for catalyzing the asymmetric reduction of α,β-unsaturated carbonyl compounds, represents a promising avenue for the green synthesis of chiral derivatives. nih.gov

Derivatization and Scaffold Utility in Organic Synthesis

The unique chemical structure of this compound, featuring a conjugated enone system and an ortho-hydroxyphenyl group, makes it a valuable intermediate for the synthesis of a diverse array of heterocyclic compounds. rsc.org Its ability to participate in cyclization and condensation reactions allows for the construction of complex molecular architectures.

Formation of Oxygen-Bridged Heterocyclic Systems

A significant application of this compound is in Hantzsch-like synthesis, which leads to the formation of oxygen-bridged heterocyclic systems. rsc.orgchem960.com The intramolecular participation of the ortho-hydroxyl group is a key feature of these transformations. Condensations with various β-dicarbonyl compounds and their equivalents under Hantzsch conditions yield polycyclic structures containing an oxygen bridge. rsc.orgresearchgate.net

For example, the reaction with active methylene compounds like methyl acetoacetate, pentane-2,4-dione, and dimedone results in derivatives of 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene. rsc.org Similarly, condensation with cyanamide can afford products with a 9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene skeleton. rsc.orgresearchgate.net

| Reactant | Resulting Heterocyclic System |

|---|---|

| Methyl Acetoacetate | 9-Methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene derivative |

| Pentane-2,4-dione | 9-Methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene derivative |

| Dimedone | Related oxygen-bridged heterocycle |

| Methyl Cyanoacetate | Related oxygen-bridged heterocycle |

| Cyanamide | 9-Methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene skeleton |

Generation of Pyridone and Pyridine Derivatives

The versatility of this compound extends to the synthesis of substituted pyridone and pyridine scaffolds. Specifically, Hantzsch-like condensations have been employed to produce oxygen-bridged tetrahydropyridines and dihydropyridones. mui.ac.irmdpi.com These reactions highlight the utility of the compound in creating complex, fused heterocyclic systems that incorporate a pyridine or pyridone moiety.

The synthesis of 3,4-dihydro-2(1H)-pyridones often involves multicomponent reactions. mdpi.comnih.gov While many examples start with simpler components like an aldehyde, a β-ketoester, and an ammonia source, the structural framework of this compound makes it an advanced precursor for analogous, more complex structures. mdpi.comnih.gov For instance, a one-pot, four-component reaction of Meldrum's acid, an aldehyde, methyl acetoacetate, and ammonium acetate is a common route to dihydropyridone derivatives. nih.gov

Access to Multicyclic and Conformationally Locked Structures

The reaction of this compound with certain reagents can lead to the formation of intricate, conformationally locked multicyclic systems. A notable example is the cyclocondensation with cyanamide, which, under specific conditions, yields a doubly oxygen-bridged pyrimido[1,2-a]pyrimidine derivative. researchgate.net The structure of this minor product was identified through detailed NMR spectroscopy as a complex cage-like molecule. researchgate.net This transformation demonstrates the potential to generate highly rigid and stereochemically defined structures from a relatively simple chalcone (B49325) precursor. researchgate.net

Transformation into Other Bioactive Scaffolds (e.g., Pyrimidines, Pyrazolines, Quinolinones, Flavones)

As a member of the chalcone family, this compound is a key starting material for a wide range of other biologically relevant heterocyclic scaffolds.

Pyrimidines: Pyrimidine derivatives can be synthesized from chalcones through their reaction with compounds containing an amidine functional group, such as urea, thiourea, or guanidine (B92328) hydrochloride. semanticscholar.orgderpharmachemica.compnrjournal.com Typically, the chalcone is condensed with the reagent in a basic medium (e.g., potassium hydroxide in ethanol), and the reaction can be promoted by conventional heating or microwave irradiation to afford the corresponding pyrimidine. semanticscholar.orgderpharmachemica.com This method provides a straightforward entry to substituted pyrimidines, which are a core structure in many pharmacologically active compounds. derpharmachemica.com

Pyrazolines: The α,β-unsaturated ketone moiety in this compound is perfectly suited for the synthesis of pyrazolines. The most common method involves the cyclization of the chalcone with hydrazine (B178648) or its derivatives. scispace.comajgreenchem.commdpi.com For example, refluxing the chalcone with hydrazine monohydrate in a solvent like ethanol or acetic acid leads to the formation of the corresponding 2-pyrazoline (B94618) derivative. scispace.commdpi.com This reaction provides a reliable route to 3,5-disubstituted pyrazolines.

Quinolinones: The synthesis of quinolin-4-ones can be achieved through various methods, including the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. wikipedia.orgmdpi.com To utilize this compound for this purpose, it would first need to be converted into a suitable N-(2-acylaryl)amide precursor. Another approach involves the cyclization of β-enaminone intermediates. organic-chemistry.org

Flavones: this compound is a 2'-hydroxychalcone (B22705), which is a direct precursor to flavones (2-phenylchromen-4-ones). mdpi.com The most prevalent synthetic strategy is the oxidative cyclization of the 2'-hydroxychalcone. mdpi.com This transformation can be accomplished using a variety of reagent systems. A common method involves heating the chalcone in DMSO, often with iodine as a catalyst, which promotes both cyclization and subsequent oxidation to the aromatic flavone (B191248) ring. mdpi.com Alternative modern methods include palladium-catalyzed oxidative cyclization. rsc.org

| Target Scaffold | General Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Pyrimidines | Urea, Thiourea, or Guanidine HCl | Basic medium (e.g., KOH/Ethanol), Reflux or Microwave | semanticscholar.orgderpharmachemica.com |

| Pyrazolines | Hydrazine Hydrate | Reflux in Ethanol or Acetic Acid | scispace.commdpi.com |

| Quinolinones | (Requires prior conversion to N-(2-acylaryl)amide) | Base-catalyzed intramolecular cyclization (Camps) | mdpi.com |

| Flavones | Iodine/DMSO | Heating | mdpi.com |

Spectroscopic Characterization and Structural Elucidation Techniques for 4 2 Hydroxyphenyl but 3 En 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For 4-(2-hydroxyphenyl)but-3-en-2-one, NMR is crucial for confirming the presence of the hydroxyphenyl group, the α,β-unsaturated ketone system, and the specific substitution pattern.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer fundamental structural information.

The ¹H NMR spectrum provides details on the chemical environment of each proton. For this compound, the spectrum typically displays signals corresponding to the methyl protons, the vinylic protons of the enone system, and the aromatic protons of the phenyl ring. The hydroxyl proton signal can also be observed, often as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration. The coupling between the two vinylic protons (H-3 and H-4) results in a characteristic doublet for each, with a coupling constant (J value) that helps to establish the trans or cis geometry of the double bond. researchgate.netresearchgate.net

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum of this compound will show characteristic signals for the carbonyl carbon (C-2), the methyl carbon (C-1), the vinylic carbons (C-3 and C-4), and the carbons of the aromatic ring. nih.gov The chemical shifts of these carbons provide evidence for the conjugated system and the presence of the hydroxyl substituent on the phenyl ring.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. Data can vary based on solvent and instrument frequency.

| Atom Position | ¹H NMR (δ, multiplicity, J) | ¹³C NMR (δ) |

| 1 (CH₃) | ~2.4 (s) | ~27-28 |

| 2 (C=O) | - | ~198-200 |

| 3 (=CH) | ~6.7 (d, J ≈ 16) | ~126-127 |

| 4 (=CH) | ~7.6 (d, J ≈ 16) | ~140-141 |

| 1' (C-OH) | - | ~155-156 |

| 2' (C) | - | ~121-122 |

| 3' (CH) | ~6.9 (d, J ≈ 8) | ~116-117 |

| 4' (CH) | ~7.2 (t, J ≈ 8) | ~131-132 |

| 5' (CH) | ~6.8 (t, J ≈ 8) | ~120-121 |

| 6' (CH) | ~7.5 (d, J ≈ 8) | ~129-130 |

| OH | Variable (br s) | - |

Data compiled from publicly available spectral databases. nih.govnih.gov

Two-Dimensional NMR Techniques

While 1D NMR provides foundational data, 2D NMR experiments are often necessary to definitively assign all signals, especially for more complex derivatives. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For this compound, a COSY experiment would show a cross-peak between the vinylic protons H-3 and H-4, confirming their connectivity. It would also show correlations between the adjacent protons on the aromatic ring.

HSQC spectra correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of a proton signal to its attached carbon signal. For instance, the signal for the methyl protons (C-1) would correlate with the methyl carbon signal.

HMBC spectra show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying connectivity involving quaternary carbons (carbons with no attached protons), such as the carbonyl carbon (C-2) and the substituted aromatic carbons (C-1' and C-2'). For example, the methyl protons (H-1) would show an HMBC correlation to the carbonyl carbon (C-2), and the vinylic proton H-3 would also correlate to C-2.

Determination and Assignment of Heteronuclear Coupling Constants

Heteronuclear coupling constants, particularly those between carbon and hydrogen (J_CH), provide valuable structural information. One-bond coupling constants (¹J_CH) can indicate the hybridization state of the carbon atom. More informative are the long-range coupling constants (²J_CH, ³J_CH), which are measured over two and three bonds, respectively. These constants are crucial for confirming the connectivity of molecular fragments. umich.edu

For this compound, long-range couplings can definitively establish the relative positions of the substituents. For example, the three-bond coupling (³J) between the vinylic proton H-4 and the aromatic carbon C-2' provides strong evidence for the linkage between the butenone chain and the phenyl ring. Similarly, couplings from the aldehydic proton in the precursor 2-hydroxybenzaldehyde to the aromatic carbons can confirm the ortho-position of the formyl group. umich.edumanchester.ac.uk The magnitude of these coupling constants can also provide conformational information.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the sample is vaporized and separated on a gas chromatography column before entering the mass spectrometer. mdpi.com This technique is suitable for volatile and thermally stable compounds like this compound. The GC provides a retention time for the compound, which is characteristic under specific analytical conditions (e.g., column type, temperature program). core.ac.ukgoogle.com

Upon entering the mass spectrometer, the molecule is typically ionized by electron impact (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular "fingerprint." For this compound (molecular weight 162.18 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 162. nih.govnist.gov

Key fragmentation pathways often involve:

Loss of a methyl radical (•CH₃) from the acetyl group, leading to a fragment at m/z 147. nih.gov

Cleavage of the bond between the carbonyl carbon and the double bond.

Fragments characteristic of the hydroxyphenyl group.

Table 2: Characteristic GC-MS Fragments for this compound

| m/z Value | Proposed Fragment Identity |

| 162 | Molecular Ion [M]⁺ |

| 147 | [M - CH₃]⁺ |

| 121 | [HOC₆H₄CH=CH]⁺ or [C₇H₅O]⁺ (hydroxytropylium ion) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 43 | [CH₃CO]⁺ (acetyl cation) |

Data compiled from the NIST Mass Spectrometry Data Center. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For less volatile derivatives or for analyzing complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. scholaris.caclinicaterapeutica.it The compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer, typically using a softer ionization technique like electrospray ionization (ESI). mdpi.comnih.gov

LC-MS analysis provides the molecular weight of the compound, usually as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (LC-MS/MS) provides even greater structural detail. In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected, fragmented, and the resulting product ions are analyzed. This process, known as Collision-Induced Dissociation (CID), helps to confirm the identity of a compound in a complex matrix by creating a highly specific fragmentation pattern. scholaris.ca This is particularly useful for identifying known derivatives in biological or environmental samples. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental in elucidating the structural aspects of this compound and its derivatives. IR and UV-Vis spectroscopy, in particular, provide valuable insights into the functional groups and electronic transitions within these molecules.

The IR spectrum of this compound, as well as its derivatives, reveals characteristic absorption bands that confirm its molecular structure. For instance, the presence of a phenolic -OH group is typically identified by a broad band in the region of 3114–3218 cm⁻¹. acs.org The stretching vibration of the aromatic C-H bonds is observed around 3001 cm⁻¹. acs.org In metal complexes derived from Schiff bases of similar structures, the coordination of the ligand to the metal ion is evidenced by shifts in the IR spectra. For example, the coordination of an azomethine nitrogen is indicated by a shift to a lower wave number of the -N=N- band from 1542 cm⁻¹ in the free ligand to 1460–1470 cm⁻¹ in the complex. acs.orgnih.gov

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of a chalcone (B49325) derivative, (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one, recorded in methanol, shows absorption maxima at 210.5 nm, 240.5 nm, and 364 nm. davidpublisher.com These bands are attributed to n-π, π-π, and n-σ* transitions, respectively, which are characteristic of the aromatic rings, the C=C bond of the chalcone, and the C=O group. davidpublisher.com The absence of absorption in the visible region is a notable feature for applications in nonlinear optics. davidpublisher.com For 4-(p-Hydroxyphenyl)-3-buten-2-one, the UV-Vis spectrum exhibits distinct absorption peaks that are crucial for its identification. nist.gov Similarly, derivatives of 2-(2'-hydroxyphenyl) benzoxazole (B165842) show maximum absorption wavelengths (λmax) ranging from 336 to 374 nm, indicating their potential as UV filters. scielo.br

The following table summarizes the key spectroscopic data for this compound and a representative derivative:

| Compound | IR Bands (cm⁻¹) | UV-Vis λmax (nm) | Transitions |

| This compound Derivative | 3114-3218 (phenolic OH), 3001 (aromatic C-H), 1542 (-N=N- in free ligand), 1460-1470 (-N=N- in complex) acs.orgnih.gov | ||

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 210.5, 240.5, 364 davidpublisher.com | n-π, π-π, n-σ* davidpublisher.com |

Other Analytical and Physicochemical Characterization Methods

Beyond spectroscopic techniques, a range of other analytical methods are employed to provide a comprehensive characterization of this compound and its derivatives, particularly its metal complexes.

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound. For metal complexes of ligands derived from structures similar to this compound, elemental analysis confirms the successful synthesis and stoichiometry of the complexes. For example, the elemental analysis of Cr(III), Mn(II), and Fe(III) complexes of 4-(2-hydroxyphenyl azo)-1-naphthol showed a good correlation between the calculated and found percentages of carbon, hydrogen, nitrogen, and the metal, confirming the proposed formulas. nih.gov Similarly, for sugar chalcone derivatives, the elemental analysis data for carbon and hydrogen were in close agreement with the calculated values, validating their structures. rsc.org

The table below presents representative elemental analysis data for a Schiff base ligand and its metal complexes:

| Compound | C% (Found/Calcd) | H% (Found/Calcd) | N% (Found/Calcd) | M% (Found/Calcd) |

| Az Ligand (C₁₆H₁₂N₂O₂) nih.gov | 72.62 / 72.72 | 4.41 / 4.55 | 10.71 / 10.60 | |

| Cr(III) Complex nih.gov | 60.47 / 60.81 | 3.55 / 3.83 | 8.69 / 8.86 | 8.54 / 8.23 |

| Mn(II) Complex nih.gov | 62.53 / 62.24 | 4.66 / 4.24 | 8.87 / 9.07 | 8.72 / 8.90 |

| Fe(III) Complex nih.gov | 60.28 / 60.45 | 3.66 / 3.80 | 8.62 / 8.81 | 8.99 / 8.78 |

Thermogravimetric analysis (TGA) is utilized to study the thermal stability and decomposition pattern of compounds. For metal complexes, TGA can reveal the presence of coordinated or lattice water molecules and provide information about the decomposition of the organic ligand. acs.org The TGA of metal complexes of a Schiff base derived from 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide showed multi-step decomposition processes. mdpi.com For instance, the TGA-DTG curve of a zinc complex indicated decomposition steps corresponding to the loss of nitrate (B79036) groups and the ligand moiety at specific temperature ranges. mdpi.com Similarly, the thermal analysis of tin complexes with a dithiocarbazate ligand derived from a hydroxyphenyl moiety showed distinct decomposition stages, with the final product being SnO₂. rsc.org

The following table summarizes the decomposition stages for a representative complex:

| Complex | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Loss |

| [ZnL₂(NO₃)]NO₃ mdpi.com | 1 | 319-364 | 30.36 | Two NO₃ and part of the ligand |

| 2 | 431-482 | 9.89 | ||

| 3 | 763-840 | 11.07 |

Molar conductivity measurements are used to determine the electrolytic nature of metal complexes in solution. Low molar conductivity values for complexes of 4-(2-hydroxyphenyl azo)-1-naphthol in DMF suggest their non-electrolytic character, indicating the absence of counter ions outside the coordination sphere. acs.orgnih.gov This is a common finding for many neutral complexes. researchgate.net

Magnetic susceptibility measurements provide insight into the electronic structure and geometry of metal complexes. For instance, the magnetic moments of Cr(II), Co(II), and Zn(II) complexes of a quardidentate ligand were measured to be 2.29, 2.20, and 1.88 µB, respectively, suggesting specific electronic configurations and geometries. researchgate.net The magnetic properties of dinuclear lanthanide complexes with phenoxo-O bridges have also been investigated to understand their magnetic relaxation behaviors. bohrium.com

The table below shows representative molar conductivity and magnetic moment data:

| Complex | Molar Conductivity (S cm² mol⁻¹) in DMF | Magnetic Moment (µB) |

| Cr(III) Complex of Az Ligand nih.gov | 13.05-17.92 researchgate.net | |

| Mn(II) Complex of Az Ligand nih.gov | 13.05-17.92 researchgate.net | |

| Fe(III) Complex of Az Ligand nih.gov | 13.05-17.92 researchgate.net | |

| Cr(II) Complex of Quardidentate Ligand researchgate.net | 2.29 | |

| Co(II) Complex of Quardidentate Ligand researchgate.net | 2.20 | |

| Zn(II) Complex of Quardidentate Ligand researchgate.net | 1.88 |

The table below summarizes the crystal data for a related chalcone derivative:

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| (2E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one scite.ai | Orthorhombic | Pbca | a = 13.4563 Å, b = 11.4986 Å, c = 16.720 Å |

Computational and Theoretical Investigations of 4 2 Hydroxyphenyl but 3 En 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(2-hydroxyphenyl)but-3-en-2-one at the electronic level. These calculations offer a detailed view of the molecule's behavior and characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For chalcone (B49325) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G, are utilized to predict molecular properties based on electron density distribution. jchemrev.com These studies are crucial for understanding the electronic structure and reactivity of this compound.

Molecular Mechanics and Semi-Empirical Calculations for Conformation and Stereoselectivity

While DFT provides high accuracy, molecular mechanics and semi-empirical methods offer a computationally less expensive approach to explore the conformational landscape of larger molecules. Molecular mechanics employs classical physics to model the potential energy surface of a molecule, making it suitable for rapid conformational searches. This is particularly useful for a flexible molecule like this compound, which has several rotatable bonds.

These methods can predict the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. Semi-empirical calculations, which incorporate some experimental parameters into the quantum mechanical framework, can provide a balance between computational cost and accuracy for studying the stereoselectivity of reactions involving the chalcone scaffold.

Analysis of Frontier Molecular Orbitals and Molecular Electrostatic Potential Surfaces

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. japer.in A smaller energy gap suggests higher reactivity. japer.in

For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack. Typically, in chalcones, the HOMO is localized over the cinnamoyl system and the phenyl ring, while the LUMO is distributed over the carbonyl group and the enone moiety.

The Molecular Electrostatic Potential (MEP) surface is another crucial tool for predicting reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For chalcones, the MEP surface typically shows a negative potential around the carbonyl oxygen, indicating a site prone to electrophilic attack, and positive potentials around the hydrogen atoms.

Prediction of Quantum Chemical Parameters (e.g., Hardness, Softness, Electronegativity, Electrophilicity)

Based on the HOMO and LUMO energies obtained from DFT calculations, several quantum chemical parameters can be calculated to quantify the reactivity of this compound. These global reactivity descriptors provide a quantitative measure of the molecule's chemical behavior.

| Parameter | Formula | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. A higher value indicates greater stability. |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2/2η | Measures the propensity of a species to accept electrons. |

This table presents the conceptual framework for calculating quantum chemical parameters. The actual values would be derived from DFT calculations.

Studies on similar chalcones have utilized these parameters to compare the reactivity of different derivatives and to correlate these properties with their observed biological activities. researchgate.net

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict how a small molecule, such as this compound, interacts with a biological macromolecule, typically a protein.

Ligand-Protein Interaction Prediction for Enzyme Inhibition

Molecular docking simulations are widely used to predict the binding mode and affinity of a ligand to the active site of a target protein. This is particularly relevant for this compound, as chalcones are known to exhibit a wide range of enzyme inhibitory activities. The process involves placing the ligand in various orientations and conformations within the protein's binding site and calculating a scoring function to estimate the binding affinity.

For instance, chalcone derivatives have been studied as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and glutathione (B108866) S-transferase (GST). japer.inmdpi.comnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the enzyme's active site. researchgate.net For example, the hydroxyl group and the carbonyl group of this compound are likely to be important for forming hydrogen bonds with the protein target.

The following table illustrates the type of data that can be obtained from molecular docking studies, using hypothetical interactions with cyclooxygenase-2 (COX-2) as an example.

| Interacting Residue of COX-2 (Hypothetical) | Type of Interaction |

| Ser530 | Hydrogen Bond |

| Tyr385 | Hydrogen Bond, Pi-Pi Stacking |

| Arg120 | Hydrophobic Interaction |

| Val523 | Van der Waals Interaction |

This table is a hypothetical representation of potential interactions and is for illustrative purposes only. Specific interactions would need to be determined by actual docking calculations.

These computational predictions can guide the synthesis of new, more potent, and selective enzyme inhibitors based on the this compound scaffold.

Binding Affinity and Energetic Calculations

Computational studies, particularly molecular docking and Density Functional Theory (DFT), have been instrumental in quantifying the binding affinity and energetic landscape of 2'-hydroxychalcones, the class of compounds to which this compound belongs. These investigations are critical for predicting how the molecule might interact with biological targets.

Research on a series of 2'-hydroxychalcones as potential inhibitors of soybean lipoxygenase (LOX) has revealed important structure-activity relationships. mdpi.comnih.gov Molecular docking simulations are employed to predict the binding energy of a ligand to a protein's active site. For instance, in a study of various substituted 2'-hydroxychalcones, the binding affinities were calculated to understand their inhibitory potential against LOX. While specific values for this compound were not singled out in the available literature, the general findings for the class are highly relevant.

DFT calculations have also been used to study the isomerization of 2'-hydroxychalcone (B22705) derivatives to their corresponding flavanones. researchgate.net These studies provide valuable data on the total energies, hardness, polarizability, and other electronic properties that govern the reactivity and stability of these compounds. researchgate.net The calculations help in understanding the relative energies of different conformations and the energy barriers for conversion, which are fundamental aspects of the molecule's energetic profile. researchgate.net

A theoretical study on the isomerization of a 2'-hydroxychalcone derivative using DFT at the B3LYP/6-311G level of theory calculated various energetic and electronic properties. The data below illustrates the type of parameters obtained from such computational investigations.

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -574.6 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -2.15 |

| Hardness (η) | 2.03 |

| Chemical Potential (μ) | -4.18 |

| Electrophilicity (ω) | 4.30 |

This table is representative of data from DFT calculations on 2'-hydroxychalcone derivatives and illustrates the types of energetic and electronic parameters investigated in computational studies.

In another computational investigation, the binding of 2',4'-dihydroxy chalcones to the active site of falcipain-2, a cysteine protease of the malaria parasite, was explored. mdpi.com This study highlights the potential of chalcones as antimalarial agents and underscores the importance of the 2'-hydroxyl group in the binding interaction. mdpi.com

Mechanistic Insights into Molecular Recognition

The process of molecular recognition, where a ligand binds to its target receptor, is governed by a complex interplay of intermolecular forces. Computational studies provide a window into these interactions, revealing the specific contacts that stabilize the ligand-receptor complex.

For 2'-hydroxychalcones, the 2'-hydroxyl group on the A-ring and the carbonyl group of the enone linker are key players in molecular recognition. Molecular docking studies have consistently shown that these two groups are crucial for forming hydrogen bonds with amino acid residues in the active sites of various enzymes. mdpi.comnih.gov

In the case of soybean lipoxygenase (LOX) inhibition, a common hydrogen bond interaction pattern was observed for active 2'-hydroxy-chalcones. mdpi.comnih.gov The 2'-hydroxyl group was found to form a hydrogen bond with the side chain of an aspartate residue (Asp768), while the carbonyl oxygen interacted with an asparagine residue (Asn128). mdpi.comnih.gov This specific pattern of hydrogen bonding anchors the chalcone in the active site, contributing significantly to its inhibitory activity.

The table below summarizes the key interacting residues and the types of interactions observed in molecular docking studies of 2'-hydroxychalcones with enzyme active sites.

| Enzyme Target | Key Interacting Residues | Types of Interaction |

|---|---|---|

| Soybean Lipoxygenase (LOX) | Asp768, Asn128 | Hydrogen Bonding |

| Falcipain-2 | Cys, His, Asn | Covalent and Hydrogen Bonding |

This table provides examples of key interactions identified through molecular docking studies of 2'-hydroxychalcones with different protein targets.

Furthermore, the planarity of the chalcone molecule, which is influenced by an intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen, is also a significant factor in how it fits into the binding pocket of a receptor. mdpi.com Computational studies have shown that this planarity is energetically favorable and facilitates effective stacking interactions with aromatic residues in the active site. mdpi.com

Structure Activity Relationship Sar Studies of 4 2 Hydroxyphenyl but 3 En 2 One and Its Analogues

Influence of Phenolic Substituents on Bioactivity

Substituents on the phenolic rings (designated as Ring A, attached to the carbonyl, and Ring B, attached to the double bond) play a pivotal role in modulating the bioactivity of chalcones. nih.gov The type, number, and position of these substituents, particularly hydroxyl and methoxy (B1213986) groups, can significantly alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. nih.gov

The presence and location of hydroxyl (-OH) groups on the aromatic rings are critical determinants of the biological activities of chalcones. researchgate.netresearchgate.net These groups can act as hydrogen bond donors and acceptors, and their electron-donating nature influences the reactivity of the entire molecule.

Research indicates that the number of free hydroxyl groups directly influences antioxidant activity, with a higher number of these groups leading to better radical scavenging capabilities. mdpi.com For instance, 2',4',4-trihydroxychalcone has demonstrated potent antioxidant and anti-butyrylcholinesterase activity. mdpi.com The position of the hydroxyl group is also a key factor. Studies on chalcones with -OH groups on Ring B have shown that antioxidant activity increases in the order of 2-OH < 3-OH << 4-OH. nih.gov The most effective pattern for high antioxidant activity is often a 3,4-dihydroxy substitution (a catechol moiety) on Ring B. nih.gov

For other activities, such as anti-inflammatory effects, a 2'-hydroxy substituent on the A-ring has been found to be important. nih.gov The presence of hydroxyl groups on both aromatic rings appears to be crucial for broad-spectrum antimicrobial activity. researchgate.netresearchgate.net The electronic effects of the hydroxyl group, particularly its ability to donate electrons, can stabilize the molecule and its radical forms, which is essential for antioxidant action. nih.gov

| Hydroxyl Group Position | Associated Bioactivity | Observed Effect | Reference |

|---|---|---|---|

| Increasing number of -OH groups | Antioxidant | Enhances radical scavenging activity. | mdpi.com |

| 4-OH (Ring B) | Antioxidant | Significantly higher activity compared to 2-OH and 3-OH positions. | nih.gov |

| 3,4-di-OH (Ring B) | Antioxidant | Identified as one of the best substitution patterns for high antioxidant activity. | nih.gov |

| 2'-OH (Ring A) | Anti-inflammatory | Considered an important structural requirement for this effect. | nih.gov |

| -OH groups on both rings | Antimicrobial | Confers broad-spectrum activity against various microorganisms. | researchgate.net |

The methoxy group (-OCH₃), while structurally similar to the hydroxyl group, imparts different physicochemical properties to the chalcone scaffold. Its presence and position are vital in determining the molecule's bioactivity. researchgate.net By replacing a polar hydroxyl group with a more lipophilic methoxy group, the molecule's ability to cross cell membranes can be altered.

In some cases, methoxylation can be detrimental to specific biological activities. For example, the presence of methoxy groups on Ring A has been shown to reduce antibacterial activity against certain bacterial species. mdpi.com Conversely, for other activities, the methoxy group is beneficial. Studies on flavones, which are structurally related to chalcones, indicated that a methoxy group at the C-4' position (Ring B) increases antibacterial activity against Klebsiella oxytoca. researchgate.net

The interplay between hydroxyl and methoxy groups is also critical. The relative position of these two groups can be more important for bioactivity than the total number of hydroxyl groups. mdpi.com Subtle repositioning of hydroxyl and methoxy groups on the flavone (B191248) ring has been shown to greatly affect biological activity. mdpi.com In some instances, replacing a methoxy group with a hydroxyl group at a specific position may not significantly alter the binding affinity to a receptor, suggesting that the steric bulk and electronic influence of the oxygen atom are the key contributors. researchgate.net

| Substituent | Property | General Influence on Bioactivity | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Polar, H-bond donor | Often crucial for antioxidant activity through hydrogen donation. Key for interacting with polar residues in enzyme active sites. | nih.govmdpi.com |

| Methoxy (-OCH₃) | Less polar, lipophilic | Increases lipophilicity, potentially improving membrane permeability. Its effect is highly position-dependent and can either increase or decrease activity depending on the target. | mdpi.comresearchgate.net |

Role of the Butenone Moiety and Stereochemistry

The defining feature of the chalcone scaffold is the α,β-unsaturated ketone system, also known as the butenone moiety (–CO–CH=CH–). nih.gov This reactive group is considered essential for many of the observed biological activities. ijpsjournal.comijpsjournal.com

The butenone moiety consists of a carbonyl group conjugated with a carbon-carbon double bond. This conjugation creates a delocalized π-electron system that extends across the two aromatic rings. nih.gov This electron delocalization increases the molecule's stability and influences its reactivity. academyart.edu The α,β-unsaturated ketone is an electrophilic system, making it susceptible to nucleophilic attack, a mechanism thought to be responsible for its interaction with biological macromolecules like enzymes and receptors. mdpi.com

The conjugated double bond is critical for maintaining the planarity of the molecule and for its radical scavenging ability. mdpi.comnih.gov The entire conjugated system allows for the distribution of electrons, which can stabilize the molecule after it has neutralized a free radical. academyart.edu The reactivity of this system is fundamental to the broad spectrum of pharmacological properties attributed to chalcones. ijpsjournal.com

The ketone (carbonyl) group within the butenone linker is a key pharmacophore. It acts as a hydrogen bond acceptor, enabling it to form crucial interactions with amino acid residues in the active sites of target proteins and enzymes. mdpi.com For example, molecular docking studies have shown that the carbonyl groups of chalcone derivatives can form hydrogen bonds with arginine residues in the active sites of cyclooxygenase (COX) enzymes. mdpi.com

This interaction is activated by the adjacent double bond, which enhances the electrophilic nature of the carbonyl carbon. orientjchem.org The ability of the ketone group to participate in these specific, directional interactions is often a prerequisite for the molecule's ability to bind to its biological target and elicit a pharmacological response. The loss of this keto group typically leads to a significant decrease or complete loss of bioactivity. ijpsjournal.com

The carbon-carbon double bond in the butenone moiety allows for the existence of two geometric isomers: the E (trans) and Z (cis) forms. nih.gov In nature and in most synthetic preparations, the trans isomer is thermodynamically more stable and thus predominates. ijpsjournal.comnih.gov

Stereochemistry plays a pivotal role in pharmacology, as biological systems like enzymes and receptors are chiral and can interact differently with various isomers of a single compound. biorxiv.org Even subtle differences in the three-dimensional arrangement of atoms can lead to significant variations in biological activity and toxicity. biorxiv.org While the trans isomer of chalcones is more common, the specific biological activities of the cis isomer are also an area of investigation. Studies on other bioactive compounds have demonstrated that stereochemistry can lead to dramatic differences in potency; for instance, in a series of antimalarial agents, the naturally configured isomers were consistently the most potent, while other diastereoisomers were inactive. mdpi.com This underscores the importance of considering the specific stereochemical configuration of 4-(2-hydroxyphenyl)but-3-en-2-one and its analogues when evaluating their biological effects.

Modulating Peripheral Substituents and Their Impact on Specific Activities

The biological activity of this compound, a chalcone derivative, and its analogues is significantly influenced by the nature and position of substituents on their aromatic rings. These modifications alter the molecule's electronic and steric properties, which in turn affect its interaction with biological targets.

Hydrophobic and Hydrogen Bond Donor/Acceptor Features

The interplay of hydrophobic and hydrogen bonding characteristics is a critical determinant of the biological efficacy of chalcone analogues. Increased lipophilicity, often achieved by introducing hydrophobic substituents, can enhance the molecule's ability to cross cell membranes and interact with non-polar pockets in target proteins. Studies on flavonoids, for which chalcones are precursors, have shown that their cytotoxicity often increases with greater lipophilicity. nih.govresearchgate.net This enhancement is attributed to improved cellular uptake and membrane interaction. For instance, the substitution of hydroxyl groups can increase the total lipophilicity of derivatives, potentially leading to enhanced permeation into microorganisms. nih.gov

Hydrogen bonding capabilities are equally crucial. The presence of hydroxyl (-OH) and other hydrogen bond donor/acceptor groups on the aromatic rings allows for specific interactions with amino acid residues in the active sites of enzymes or receptors. nih.gov In hydroxychalcones, strong hydrogen bonding can increase the rigidity of the molecule, maintaining a planar conformation that may be favorable for binding. nih.gov The 2'-hydroxy group, in particular, can form a hydrogen bond with the adjacent carbonyl oxygen, influencing the molecule's conformation and biological activity. juniperpublishers.com The strategic placement of these functional groups is essential for optimizing the binding affinity and selectivity of the compounds.

Correlation with Phenol (B47542) Oxidation Potentials and Cytotoxicity

The prooxidant activity of phenolic compounds, including chalcone derivatives, is a significant factor in their cytotoxicity. nih.govresearchgate.netptbioch.edu.pl This activity is linked to the ease with which the phenol group can be oxidized to a phenoxyl radical. A direct correlation has been observed between the cytotoxicity of flavonoids and the redox potential of the phenoxyl radical/phenol couple; cytotoxicity tends to increase as the redox potential decreases, meaning the compound is more easily oxidized. nih.govresearchgate.netptbioch.edu.pl

The formation of these radicals and subsequent oxidation products, such as quinones or quinomethides, can lead to cellular damage. ptbioch.edu.pl The redox properties of hydroxychalcones are dominated by the conjugated system involving the phenolic ring (A-ring), the double bond, and the ketone group. nih.gov The oxidation potentials of the phenolate (B1203915) forms of these compounds are typically low (0.1 to 0.2 V versus a saturated calomel (B162337) electrode), indicating that they are very susceptible to oxidation. nih.gov This ease of oxidation contributes to their potential antioxidant properties but also to their prooxidant-driven cytotoxicity, highlighting a dual role that is dependent on concentration and the cellular environment.

Aromatic Ring Substitution Patterns for Enhanced Activity

The specific substitution pattern on the aromatic rings of chalcone analogues is a key factor in determining their biological activity spectrum and potency. Structure-activity relationship (SAR) studies have revealed several trends for different activities.

For antimicrobial activity, the presence of electron-withdrawing groups, such as halogens (-Cl, -F) or a nitro group (-NO₂), particularly at the para-position of the aromatic ring, has been shown to significantly increase efficacy. researchgate.net Conversely, the introduction of electron-donating groups, like methoxy (-OCH₃), tends to lower antimicrobial activity. researchgate.net

In the context of antitumor activity, the substitution pattern can dramatically influence potency. For example, in a series of chalcone analogues, the presence of a 3,4,5-trimethoxyphenyl group on the B-ring was found to be more favorable for activity than a 4-chlorophenyl group. nih.gov The bioactivity of chalcones is broadly correlated with the presence of various electron-donor and electron-acceptor groups on the aromatic rings. nih.gov Symmetrical substitution patterns on both aromatic rings have also been suggested to improve biological efficacy against inflammatory targets. researchgate.net The importance of the fused furan (B31954) ring on the A-ring of some chalcones has also been demonstrated, significantly enhancing antiproliferative activity compared to analogues lacking this feature. iiarjournals.org

Computational SAR Analysis

Computational methods provide powerful tools for elucidating the structure-activity relationships of this compound and its analogues at a molecular level. Techniques such as quantum chemical calculations and molecular docking offer insights into the electronic properties and binding interactions that govern biological activity.

Correlation of Quantum Chemical Parameters with Biological Activity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine various molecular descriptors that correlate with the reactivity and biological activity of chalcone analogues. mdpi.com Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω) can describe a molecule's chemical behavior. mdpi.com

For instance, a smaller HOMO-LUMO gap suggests higher chemical reactivity. nih.gov In one study of a hydroxyphenyl-prop-2-en-1-one derivative, DFT calculations revealed that the oxygen atoms and the π-system were key sites for electrophilic attack, indicating high chemical reactivity. mdpi.com The calculated values for parameters like softness and electrophilicity index supported the molecule's high reactivity potential. mdpi.com These theoretical calculations help in understanding the influence of different substituents on the electronic structure and, consequently, the biological activity of the compounds. nih.gov

| Parameter | Definition | Correlation with Activity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. Higher energy often correlates with greater reactivity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. Lower energy often correlates with greater reactivity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

| Hardness (η) | Resistance to change in electron distribution | A lower hardness value suggests higher reactivity. |

| Softness (S) | Reciprocal of hardness | A higher softness value suggests higher reactivity. mdpi.com |

| Electrophilicity (ω) | Capacity of a species to accept electrons | A higher electrophilicity index indicates a greater capacity to act as an electrophile. mdpi.com |

Insights from Molecular Docking on Key Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the specific molecular interactions that stabilize the complex. mdpi.com Docking studies on chalcone derivatives have successfully identified key binding modes and interactions responsible for their biological activities, such as anticancer and antimicrobial effects. thepharmajournal.comnih.gov

These studies reveal that chalcones can fit into the active sites of target proteins, forming various non-covalent interactions. Common interactions include:

Hydrogen bonds: The carbonyl group and hydroxyl substituents on the chalcone scaffold frequently act as hydrogen bond acceptors and donors, respectively, interacting with key amino acid residues like Serine, Arginine, and Tyrosine. researchgate.netmdpi.com

Hydrophobic interactions: The aromatic rings of chalcones often engage in hydrophobic interactions, such as π-alkyl and π-sigma bonds, with non-polar residues like Valine, Leucine, and Alanine. mdpi.com

π-π stacking: The aromatic rings can also form π-π stacking interactions with aromatic residues like Tyrosine or with cofactors within the active site. tandfonline.com

The strength of these interactions is quantified by a docking score or binding energy, where a more negative value typically indicates a stronger and more stable interaction. thepharmajournal.comnih.gov For example, docking studies of novel chalcone derivatives against a bacterial protein target (PDB ID: 4PVR) showed docking scores ranging from -8.000 to -8.286, which were better than the standard drug Chloramphenicol (-7.564), suggesting potent activity. thepharmajournal.com Similarly, docking against the EGFR kinase domain yielded binding energies from -6.10 to -9.25 Kcal/mol for a series of chalcones. nih.gov These computational insights are invaluable for the rational design of new, more potent analogues of this compound.

| Compound Type | Target Protein | Key Interacting Residues | Observed Interactions | Binding Energy / Score |

|---|---|---|---|---|

| Chalcone Derivatives | Leishmania infantum Arginase (LiARG) | Arg260 | Hydrogen bonds researchgate.net | -3.43 to -4.14 kcal/mol |

| Novel Chalcone Derivatives | E. coli/S. aureus protein (PDB: 4PVR) | Not specified | Protein-ligand interactions | Docking Score: -8.000 to -8.286 thepharmajournal.com |

| Nitro-Chalcones | COX-1 / COX-2 | Ser353, Ser530, Leu531 (COX-1); Ser339, Val102, Ala513 (COX-2) | Carbon-hydrogen bonds, π-alkyl, π-sigma, amide-π stacked interactions mdpi.com | -7.5 to -9.3 kcal/mol |

| Chalcone Series | EGFR Kinase Domain | Not specified | Successful docking in active site | -6.10 to -9.25 Kcal/mol nih.gov |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | S. aureus Penicillin-Binding Protein | Not specified | Hydrogen bonds, van der Waals | -7.40 Kcal/mol mdpi.com |

Non Clinical Applications and Translational Research Potential

Materials Science: Corrosion Inhibition

One of the prominent non-clinical applications of 4-(2-Hydroxyphenyl)but-3-en-2-one is its use as a corrosion inhibitor, particularly for aluminum in alkaline environments. scholarsresearchlibrary.com Industrial applications, such as in aerospace and household industries, often utilize aluminum; however, its protective oxide layer is vulnerable to dissolution in alkaline solutions like sodium hydroxide (B78521) (NaOH). scholarsresearchlibrary.com Organic compounds containing heteroatoms like oxygen and conjugated π-systems, such as HPB, have been identified as effective inhibitors for aluminum in these corrosive conditions. scholarsresearchlibrary.com The molecule functions by adsorbing onto the metal surface, forming a protective film that hinders the corrosive process. scholarsresearchlibrary.com

The effectiveness of this compound as a corrosion inhibitor for aluminum in 1M NaOH has been quantified using both chemical and electrochemical methods. scholarsresearchlibrary.com

Weight Loss Method: This traditional chemical method measures the loss in weight of a metal specimen after immersion in a corrosive solution with and without the inhibitor. imist.ma Studies show that the inhibition efficiency (IE%) of HPB increases with higher concentrations of the inhibitor but decreases as the temperature rises. scholarsresearchlibrary.com This suggests that the protective layer becomes more comprehensive with more inhibitor molecules available, but less stable at elevated temperatures. scholarsresearchlibrary.comarabjchem.org

Electrochemical Techniques:

Potentiodynamic Polarization (PDP): This technique reveals the inhibitor's effect on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.org Polarization curves for HPB indicate that it acts as a mixed-type inhibitor, meaning it suppresses both reactions simultaneously. scholarsresearchlibrary.com

Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide insight into the resistance of the metal-solution interface. In the presence of HPB, the charge transfer resistance (Rct) increases, signifying a slowing of the corrosion process due to the formation of the protective adsorbed layer. rsc.orgnih.gov The Nyquist plots for aluminum in NaOH with HPB show a large capacitive loop at high frequencies, which is characteristic of the charge transfer process, followed by an inductive loop at intermediate frequencies. scholarsresearchlibrary.com

The inhibition efficiency of HPB, as determined by weight loss studies at different concentrations and temperatures, is detailed in the table below.

| Inhibitor Concentration (M) | Temperature (°C) | Inhibition Efficiency (IE%) |

| 0.001 | 30 | 68.3 |

| 0.005 | 30 | 77.4 |

| 0.01 | 30 | 85.1 |

| 0.001 | 50 | 55.2 |

| 0.005 | 50 | 63.8 |

| 0.01 | 50 | 72.3 |

| This table was generated based on data from a study on the corrosion inhibition of aluminum in 1.0M NaOH. scholarsresearchlibrary.com |

The protective action of this compound stems from its adsorption onto the aluminum surface. scholarsresearchlibrary.com To understand this process, experimental data are fitted to various adsorption isotherm models. mdpi.comelsevierpure.com Analysis has shown that the adsorption of HPB on aluminum in an NaOH solution fits well with the Langmuir, Temkin, and El-Awady isotherms. scholarsresearchlibrary.com

The Langmuir isotherm model, which assumes the formation of a monolayer of inhibitor on the metal surface, is often used to describe the adsorption process. nih.govbohrium.com The fit to this model suggests that the inhibitor molecules form a uniform layer, with each active site on the aluminum surface holding one adsorbed inhibitor molecule. scholarsresearchlibrary.com The thermodynamic parameters derived from these isotherm analyses help in understanding the nature of the adsorption, which can be either physical (physisorption) or chemical (chemisorption). mdpi.comimist.ma

The effectiveness of an inhibitor can be visually confirmed by examining the surface of the metal. Scanning Electron Microscopy (SEM) is a powerful technique used for this purpose. scholarsresearchlibrary.com SEM images of aluminum surfaces exposed to 1.0 M NaOH without an inhibitor show significant damage, characterized by a rough and pitted appearance due to aggressive corrosion. scholarsresearchlibrary.com In contrast, when the aluminum is immersed in the same solution containing 0.01 M of this compound, the surface appears much smoother and shows significantly less damage. scholarsresearchlibrary.com This provides direct visual evidence of the formation of a protective film by the inhibitor, which shields the metal from the aggressive alkaline environment. scholarsresearchlibrary.com

Chemical Probes for Biological Pathway Elucidation

In the field of chemical biology, small molecules are often used as probes to study and understand complex biological pathways. The structural framework of this compound, featuring multiple reactive sites, makes it a candidate for development into such chemical probes. Its conjugated system and hydroxyl group can be chemically modified, allowing for the attachment of reporter tags (like fluorescent dyes) or reactive groups for covalent labeling of proteins. This adaptability is a key feature in the design of probes for identifying new drug targets and elucidating their mechanisms of action. whiterose.ac.uk

Scaffold for Novel Pre-clinical Drug Discovery and Development

A molecular scaffold is a core structure from which a library of related compounds can be synthesized. This compound serves as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. mui.ac.ir Its structure is a key intermediate in the synthesis of more complex molecules, including various heterocyclic compounds with potential biological activities.

For instance, it has been used in a Hantzsch-like synthesis to create novel dihydropyridone derivatives. mui.ac.ir Some of these resulting compounds were evaluated for their inhibitory activity against urease, an enzyme implicated in diseases caused by Helicobacter pylori. mui.ac.ir This demonstrates the utility of the this compound core in generating compounds for preclinical screening. Similarly, related structures like 3-(4-hydroxyphenyl)indoline-2-one are being actively explored as scaffolds for developing potent and selective anticancer agents, highlighting the therapeutic potential embedded in the hydroxyphenyl-containing pharmacophore. illinois.edu

Food Science: Natural Antioxidants (based on in vitro activity)

Phenolic compounds are widely recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. nih.govnih.govarchivesofmedicalscience.com These compounds can donate a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species, thereby mitigating oxidative stress. nih.gov The structure of this compound is closely related to other natural phenols known for their antioxidant activity, such as zingerone (B1684294) (from ginger) and raspberry ketone. nih.govarchivesofmedicalscience.com

The antioxidant potential of phenols is influenced by factors like the number and position of hydroxyl groups and the presence of other substituents on the aromatic ring. nih.govarchivesofmedicalscience.com Given its phenolic nature, this compound is expected to exhibit in vitro antioxidant activity. This makes it and its derivatives interesting candidates for investigation as natural antioxidants in food science, potentially for use in food preservation to prevent oxidative deterioration. researchgate.net

Future Research Directions

Exploration of Novel Synthetic Routes and Derivatization Strategies

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 4-(2-Hydroxyphenyl)but-3-en-2-one. While classical methods are established, exploring novel catalytic systems, such as biocatalysis or photoredox catalysis, could offer improved yields, reduced waste, and greater stereoselectivity. Additionally, continuous flow chemistry presents an opportunity for safer and more scalable production.

A significant area of future work will involve the strategic derivatization of the parent compound. The phenolic hydroxyl group and the α,β-unsaturated ketone moiety are prime targets for modification. These efforts will aim to create a library of analogues with diverse physicochemical properties, which is crucial for structure-activity relationship studies.

Table 1: Potential Derivatization Strategies

| Target Moiety | Potential Modification | Desired Outcome |

| Phenolic Hydroxyl Group | Etherification, Esterification | Modulate lipophilicity and bioavailability |

| Aromatic Ring | Introduction of substituents (e.g., halogens, nitro groups) | Alter electronic properties and binding interactions |

| α,β-Unsaturated Ketone | Michael addition, Cyclization reactions | Create novel heterocyclic scaffolds, investigate mechanism |

| Methyl Ketone | Reduction, Conversion to other functional groups | Explore impact on activity and selectivity |

Advanced Mechanistic Elucidation in Complex Biological Systems (Non-clinical)

Understanding the precise molecular mechanisms by which this compound exerts its effects is a critical future research direction. Advanced non-clinical studies will be essential to move beyond preliminary activity screenings. Techniques such as thermal shift assays can identify direct protein targets, while high-content imaging in cellular models can provide insights into its subcellular localization and effects on cellular morphology and signaling pathways.

Furthermore, investigating its impact on specific signaling cascades, such as those involved in inflammation or cell proliferation, will be crucial. The use of sophisticated cell culture systems, including 3D organoids and co-culture models, can offer a more physiologically relevant context to dissect its biological activity.

Integration of Multi-Omics Data in Biological Activity Studies

A systems biology approach, integrating various "omics" data, will be pivotal in painting a comprehensive picture of the biological effects of this compound. nih.govelifesciences.orgucsd.edu This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to understand how the compound perturbs biological systems at multiple levels. nih.govmdpi.comnih.gov

For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression patterns, while proteomics can identify alterations in protein abundance and post-translational modifications. Metabolomics can shed light on the compound's impact on cellular metabolism. Integrating these datasets can help uncover novel mechanisms of action, identify biomarkers of response, and reveal potential off-target effects. nih.govucsd.edu

Development of Predictive Computational Models for Structure-Activity Relationships

Computational modeling will be an indispensable tool in guiding the development of this compound analogues. The development of robust Quantitative Structure-Activity Relationship (QSAR) models can establish a mathematical correlation between the chemical structure of the analogues and their biological activity. nih.govnih.govmdpi.com These models, once validated, can be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. nih.govmdpi.comresearchgate.net

Advanced machine learning and deep learning algorithms are being increasingly used to build more accurate and predictive QSAR models. mdpi.com These approaches can handle complex, non-linear relationships and can learn from large datasets of chemical structures and biological activities to guide the design of new, more potent compounds. mdpi.com

Design of Targeted Analogues with Enhanced Selectivity and Potency (Pre-clinical)

The ultimate goal of these future research efforts is the rational design of analogues with improved therapeutic potential. unifr.ch By combining insights from mechanistic studies and predictive computational models, researchers can design new molecules with enhanced potency against a specific biological target and improved selectivity to minimize off-target effects. nih.govnih.govresearchgate.net

This structure-based drug design approach involves using the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. nih.gov This can lead to the development of highly selective inhibitors. Pre-clinical evaluation of these optimized analogues in relevant cellular and animal models will be the final step in validating their potential for further development.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Hydroxyphenyl)but-3-en-2-one, and what characterization techniques confirm its purity and structure?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation, where 2-hydroxyacetophenone reacts with an aldehyde under acidic or basic conditions. For example, in ethanol with catalytic thionyl chloride, 2,4-dihydroxyacetophenone and 3-hydroxybenzaldehyde yield analogous enones . Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., DCM or MeCN) to minimize hydrolysis.

- Purification : Column chromatography or recrystallization to isolate the product.

- Characterization :

- NMR : Analyze and NMR to confirm the α,β-unsaturated ketone structure (δ 6.5–7.5 ppm for aromatic protons; δ 190–200 ppm for the carbonyl carbon).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]).